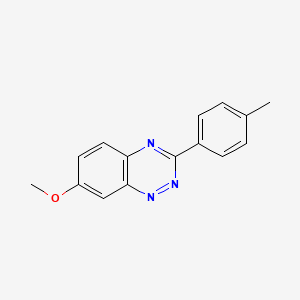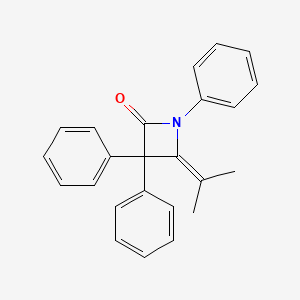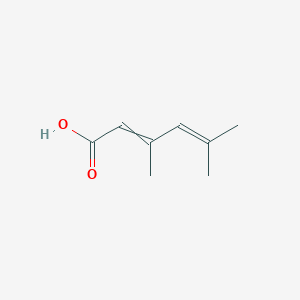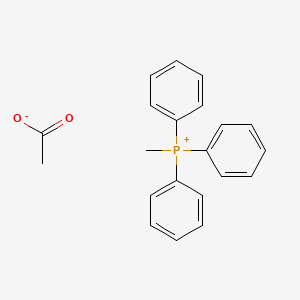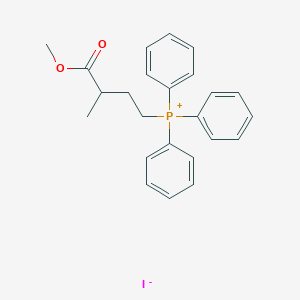
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a butyl chain with methoxy and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-methoxy-3-methyl-4-oxobutyl iodide under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide involves its interaction with various molecular targets. The phosphonium ion can interact with nucleophilic sites on biological molecules, leading to the formation of stable complexes. This interaction can affect various biochemical pathways, including those involved in cellular metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
(4-Methoxy-3-methyl-4-oxobutyl)phosphine oxide: A related compound with an oxidized phosphorus center.
Uniqueness
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide is unique due to its specific structure, which combines a phosphonium ion with a butyl chain containing methoxy and methyl substituents. This unique structure imparts specific reactivity and properties that differentiate it from other phosphonium salts.
Propiedades
Número CAS |
81305-28-4 |
|---|---|
Fórmula molecular |
C24H26IO2P |
Peso molecular |
504.3 g/mol |
Nombre IUPAC |
(4-methoxy-3-methyl-4-oxobutyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C24H26O2P.HI/c1-20(24(25)26-2)18-19-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CAIVRJVRLCGWHN-UHFFFAOYSA-M |
SMILES canónico |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
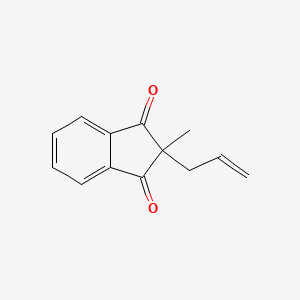
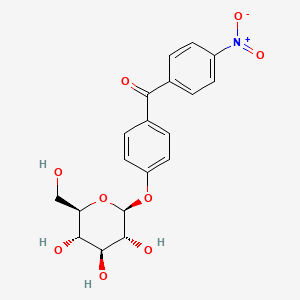
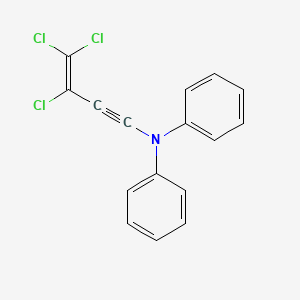
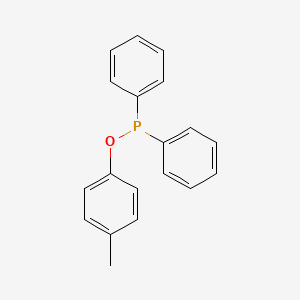
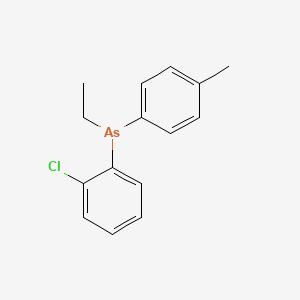
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
